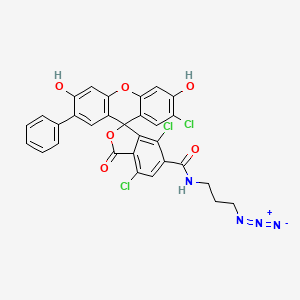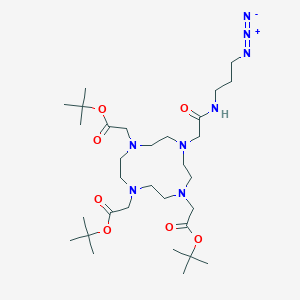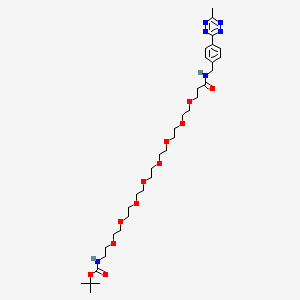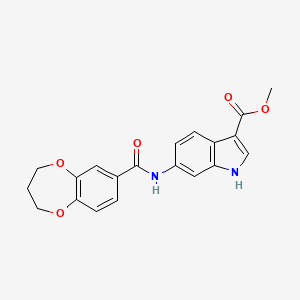
FabH-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FabH-IN-2 is a potent antimicrobial agent that targets the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme is crucial in the fatty acid biosynthesis pathway, making it an attractive target for developing new antibacterial agents. This compound has shown significant inhibitory activity against various bacterial strains, making it a promising candidate for further research and development .
Preparation Methods
The synthesis of FabH-IN-2 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation reactions involving acetyl-coenzyme A and malonyl-acyl carrier protein.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s inhibitory activity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Chemical Reactions Analysis
FabH-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
FabH-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
FabH-IN-2 exerts its effects by inhibiting the activity of β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme is responsible for catalyzing the initial condensation reaction in the fatty acid biosynthesis pathway . By binding to the active site of FabH, this compound prevents the enzyme from catalyzing this reaction, thereby disrupting the production of fatty acids essential for bacterial growth and survival . The molecular targets and pathways involved in this mechanism include the FabH enzyme and the fatty acid biosynthesis pathway .
Comparison with Similar Compounds
FabH-IN-2 is unique compared to other similar compounds due to its high potency and selectivity for the FabH enzyme. Some similar compounds include:
Thiolactomycin: An inhibitor of FabH with lower potency compared to this compound.
Cerulenin: Another FabH inhibitor with a different mechanism of action and lower efficacy.
Thiotetromycin: A natural product with FabH inhibitory activity but less selectivity than this compound.
This compound stands out due to its superior inhibitory activity and potential for further development as an antibacterial agent .
Properties
Molecular Formula |
C20H18N2O5 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 6-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-1H-indole-3-carboxylate |
InChI |
InChI=1S/C20H18N2O5/c1-25-20(24)15-11-21-16-10-13(4-5-14(15)16)22-19(23)12-3-6-17-18(9-12)27-8-2-7-26-17/h3-6,9-11,21H,2,7-8H2,1H3,(H,22,23) |
InChI Key |
ZGQFJEQKSDZEGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


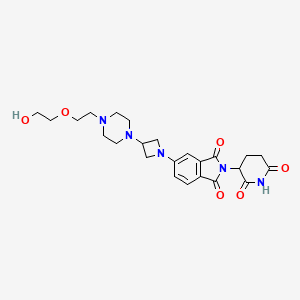
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)
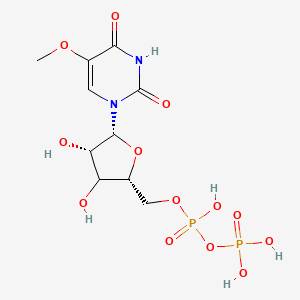
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
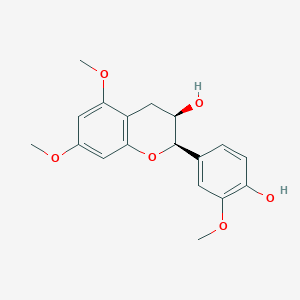
![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)
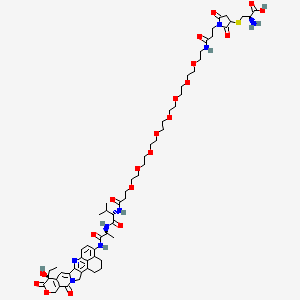
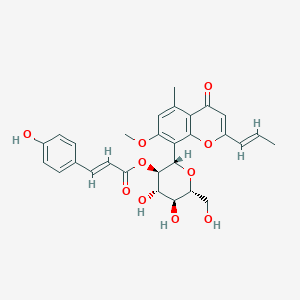
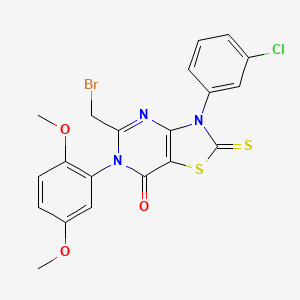
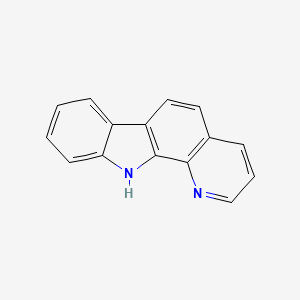
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
